Ditridecyl adipate

Catalog No.
S794252
CAS No.
16958-92-2
M.F
C32H62O4
M. Wt
510.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ditridecyl adipate

CAS Number

16958-92-2

Product Name

Ditridecyl adipate

IUPAC Name

ditridecyl hexanedioate

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-35-31(33)27-23-24-28-32(34)36-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

LZJUZSYHFSVIGJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC

Synonyms

Hexanedioic Acid 1,6-Ditridecyl Ester; Adipic Acid Ditridecyl Ester; Hexanedioic Acid Ditridecyl Ester; 1-Tridecanol Adipate (2:1); Bis(tridecyl) Adipate; Cereplas DTDA; Emkarate DTDA; Esterex A 51; Plasthall DTDA

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC

Excipients in Pharmaceutical Research:

DDA exhibits some properties that make it potentially suitable as an excipient in pharmaceutical formulations. These properties include:

  • Biocompatibility

    Limited studies suggest DDA may be non-toxic and compatible with biological systems []. However, further research is needed to confirm its safety profile.

  • Solubility

    DDA can dissolve various hydrophobic drugs, potentially aiding their delivery within the body [].

Reference Standard in Environmental Research:

Potential Applications in Material Science Research:

There is limited, but ongoing, exploration of DDA's potential applications in material science research. Some studies have investigated its use as:

  • A lubricant

    DDA's lubricating properties could be beneficial in developing lubricants for specific applications [].

  • A plasticizer

    DDA may act as a plasticizer, potentially modifying the properties of certain materials [].

Ditridecyl adipate is a chemical compound with the molecular formula C32H62O4 and a molecular weight of 510.8 g/mol. It is classified as an ester, specifically the ditridecyl ester of adipic acid (hexanedioic acid). This compound appears as a colorless to pale yellow liquid and is known for its low viscosity and excellent lubricating properties. Ditridecyl adipate is utilized primarily as a plasticizer, which enhances the flexibility and workability of polymers, particularly in applications involving polyvinyl chloride (PVC) and other thermoplastics .

As a lubricant, DTDA functions by reducing friction between moving surfaces. Its long, flexible molecules form a lubricating film that separates surfaces, minimizing wear and tear. The polar ester groups create weak interactions with metal surfaces, further enhancing the lubricating effect [].

While extensive safety data is not readily available, it's generally recommended to handle DTDA with standard laboratory precautions. As with most organic compounds, it's advisable to avoid inhalation, ingestion, and skin contact.

Limited Research on Specific Applications

  • Metalworking fluids: DTDA's ability to reduce friction and extend fluid life makes it suitable for metalworking processes like cutting, grinding, and machining [].
  • Engine oils and lubricants: The high viscosity and thermal stability of DTDA can enhance the performance of lubricants in engines and other machinery [].
  • Hydraulic fluids: DTDA's resistance to wear and good low-temperature properties make it a potential candidate for hydraulic fluids used in demanding applications [].
Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ditridecyl adipate can hydrolyze to form adipic acid and ditridecyl alcohol. This reaction is reversible and can be driven to completion by removing water.
  • Transesterification: Ditridecyl adipate can react with alcohols in the presence of a catalyst to form different esters, which can modify its properties for specific applications.
  • Esterification: The reaction of adipic acid with ditridecyl alcohol under acidic conditions leads to the formation of ditridecyl adipate, releasing water as a byproduct .

Ditridecyl adipate can be synthesized through several methods:

  • Direct Esterification: This involves heating adipic acid with ditridecyl alcohol in the presence of an acid catalyst. The reaction typically requires elevated temperatures to drive off water formed during the process.
  • Transesterification: This method involves reacting another ester with ditridecyl alcohol in the presence of a catalyst to yield ditridecyl adipate.
  • Batch Process: In industrial settings, batch reactors are often used for large-scale production, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield .

Ditridecyl adipate is widely used across various industries due to its favorable properties:

  • Plasticizers: It is primarily used as a plasticizer in PVC formulations, enhancing flexibility and durability.
  • Lubricants: Its excellent lubricating properties make it suitable for use in lubricants for automotive and industrial applications.
  • Cosmetics: It is also incorporated into cosmetic formulations as an emollient due to its skin-conditioning properties.
  • Adhesives and Sealants: The compound improves the adhesion properties of various adhesives and sealants .

Studies examining the interactions of ditridecyl adipate with other chemicals indicate that it may participate in complexation reactions with various metal ions or organic compounds. Its role as a plasticizer allows it to interact with polymer matrices, influencing mechanical properties like tensile strength and elongation at break. Further research is needed to explore its interactions at the molecular level, particularly concerning its compatibility with different polymer systems and additives .

Several compounds share structural or functional similarities with ditridecyl adipate. Below are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Di-n-hexyl adipateC18H36O4Lower molecular weight; used similarly as a plasticizer.
Diethyl adipateC10H18O4Smaller size; often used in food applications; less viscous.
Dodecyl benzoateC19H30O2Used as a plasticizer; has aromatic characteristics.

Uniqueness of Ditridecyl Adipate

Ditridecyl adipate stands out due to its higher molecular weight compared to similar compounds, which contributes to its superior performance as a plasticizer in high-temperature applications. Its low volatility and excellent thermal stability make it particularly useful in environments where traditional plasticizers may fail or degrade .

Physical Description

Liquid

XLogP3

12.8

UNII

7CCE2L906B

Other CAS

16958-92-2

Wikipedia

Ditridecyl adipate

Biological Half Life

0.37 Days

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers
Cosmetics -> Emollient

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Plastics product manufacturing
Rubber product manufacturing
Hexanedioic acid, 1,6-ditridecyl ester: ACTIVE

Dates

Last modified: 04-14-2024

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